molecular formula C21H23NO3 B3934418 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline

8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline

Cat. No. B3934418
M. Wt: 337.4 g/mol
InChI Key: BFCCFIURKQIQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline, also known as MQNB, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. MQNB belongs to the family of quinoline derivatives and has been found to exhibit high affinity for certain receptors in the brain. In

Mechanism of Action

The mechanism of action of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline is not fully understood, but it is believed to act as a sigma-2 receptor agonist. This activation of the sigma-2 receptor has been shown to lead to the release of calcium from intracellular stores, which can then activate various signaling pathways and affect cellular processes.
Biochemical and Physiological Effects:
8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine and norepinephrine, which can affect mood regulation and attention. It has also been found to induce apoptosis in cancer cells, which suggests potential as an anti-cancer agent. Additionally, 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has been shown to have anxiolytic and anti-depressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline in lab experiments is its high affinity for the sigma-2 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one limitation is that the mechanism of action of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline. One area of interest is its potential as an anti-cancer agent. Further research is needed to determine its efficacy and safety in this application. Additionally, the anxiolytic and anti-depressant effects of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline suggest potential as a treatment for mood disorders. Further studies are needed to explore this potential application. Finally, the mechanism of action of 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline is not fully understood, and further research is needed to elucidate its effects on cellular processes.

Scientific Research Applications

8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has been found to be a useful research tool in the field of neuroscience. It has been shown to bind with high affinity to the sigma-2 receptor, which is known to be involved in various physiological processes such as cell proliferation, apoptosis, and neurotransmitter release. 8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline has also been found to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation and attention.

properties

IUPAC Name

8-[4-(2-methoxy-4-methylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-16-10-11-18(20(15-16)23-2)24-13-3-4-14-25-19-9-5-7-17-8-6-12-22-21(17)19/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCCFIURKQIQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(2-Methoxy-4-methylphenoxy)butoxy]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.